molecular formula C14H15NO3 B2681838 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 300541-60-0

1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B2681838
CAS No.: 300541-60-0
M. Wt: 245.278
InChI Key: RJZHKBSIYHHOMB-UHFFFAOYSA-N
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Description

1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with . Without specific information on “1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid”, it’s difficult to provide an accurate description of its mode of action.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative after several steps.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product, which is crucial for its application in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain receptors or alter its metabolic stability compared to other indole derivatives .

Properties

IUPAC Name

1-cyclopropyl-5-methoxy-2-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8-13(14(16)17)11-7-10(18-2)5-6-12(11)15(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZHKBSIYHHOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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